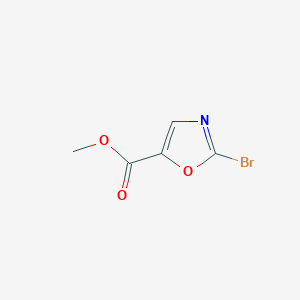

Methyl 2-bromooxazole-5-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-bromo-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZASWAMBNWCQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653321 | |

| Record name | Methyl 2-bromo-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-96-6 | |

| Record name | Methyl 2-bromo-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Methyl 2 Bromooxazole 5 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C-2 position of the oxazole (B20620) ring is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org In the context of methyl 2-bromooxazole-5-carboxylate, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the C-2 position. The general mechanism involves the oxidative addition of the bromo-oxazole to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Research has demonstrated the utility of bromooxazoles as multipurpose building blocks in Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions. researchgate.net The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a highly effective strategy for the diversification of the oxazole core. researchgate.net

| Catalyst System | Coupling Partner | Product | Yield | Reference |

| Pd(PPh₃)₄ / Base | Arylboronic acid | Methyl 2-aryloxazole-5-carboxylate | Good to Excellent | researchgate.net |

| Pd(OAc)₂ / Ligand / Base | Heteroarylboronic acid | Methyl 2-(heteroaryl)oxazole-5-carboxylate | Varies | nih.gov |

Palladium-Catalyzed C-N, C-O, and C-S Coupling Reactions

Beyond C-C bond formation, palladium catalysis is instrumental in forging C-N, C-O, and C-S bonds, significantly expanding the synthetic utility of this compound. These reactions, often referred to as Buchwald-Hartwig aminations (for C-N) and analogous couplings for C-O and C-S bonds, are crucial for the synthesis of complex molecules, including pharmaceuticals and materials. nih.govrsc.org

The choice of ligand is critical in these transformations, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos showing broad applicability and high efficiency. rsc.orgnih.gov These catalyst systems can effectively couple a wide array of amines, alcohols, and thiols with aryl and heteroaryl halides, often at low catalyst loadings and with short reaction times. rsc.orgnih.gov

| Coupling Type | Reagent | Catalyst/Ligand | Product | Reference |

| C-N Coupling | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos | Methyl 2-(amino)oxazole-5-carboxylate | nih.gov |

| C-O Coupling | Alcohol/Phenol | Pd(OAc)₂ / RuPhos | Methyl 2-(alkoxy/aryloxy)oxazole-5-carboxylate | rsc.org |

| C-S Coupling | Thiol | Pd(OAc)₂ / Xantphos | Methyl 2-(thio)oxazole-5-carboxylate | nih.gov |

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. rsc.org Nickel catalysts can facilitate Suzuki-Miyaura couplings and have shown unique reactivity in certain cases, such as the cross-coupling of organoboronic acids with isoxazoles for the synthesis of N-aryl β-enamino esters. rsc.org

In some instances, nickel catalysts can promote the cross-coupling of aryl bromides with aryl methyl sulfides or imidazolium (B1220033) salts. nih.govnih.gov The reactivity of this compound in nickel-catalyzed systems would likely involve similar principles, with the choice of ligand and reaction conditions being crucial for achieving high efficiency and selectivity. researchgate.net

Nucleophilic Substitution Reactions at the C-2 Position

The electron-deficient nature of the oxazole ring, enhanced by the ester group, makes the C-2 position susceptible to nucleophilic substitution. While direct SNAr reactions can occur, the reactivity is often lower compared to other heterocyclic systems. The rate of nucleophilic substitution is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can displace the bromide at the C-2 position, although this pathway is less common than transition metal-catalyzed processes due to the generally higher efficiency of the latter.

Transformations Involving the Ester Functional Group

The methyl ester at the C-5 position provides a handle for further synthetic modifications.

Hydrolysis and Carboxylic Acid Derivatization

The ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 2-bromooxazole-5-carboxylic acid. This carboxylic acid is a key intermediate that can be converted into a variety of other functional groups. For instance, it can be activated and coupled with amines to form amides, with alcohols to form different esters, or reduced to the corresponding alcohol. These derivatizations significantly increase the molecular diversity that can be achieved from the initial this compound scaffold. researchgate.net

| Transformation | Reagents | Product | Reference |

| Hydrolysis | LiOH or NaOH (aq) | 2-Bromooxazole-5-carboxylic acid | researchgate.net |

| Amide Formation | Amine, Coupling Agent (e.g., HATU) | 2-Bromooxazole-5-carboxamide | researchgate.net |

| Esterification | Alcohol, Acid Catalyst | Alkyl 2-bromooxazole-5-carboxylate | researchgate.net |

Amidation and Ester Exchange Reactions

The ester group of this compound readily undergoes nucleophilic acyl substitution reactions, including amidation and ester exchange, providing pathways to a variety of functionalized oxazole derivatives.

Amidation: The conversion of this compound to its corresponding carboxamides is a key transformation. A study on the synthesis of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides demonstrated a successful amidation methodology. In this process, the methyl ester of a benzoxazole, a closely related heterocyclic system, was reacted with various secondary amines to yield the desired amide derivatives. nih.gov This suggests that a similar approach, reacting this compound with primary or secondary amines, would lead to the formation of 2-bromo-N-substituted-oxazole-5-carboxamides. The reaction typically proceeds by nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol (B129727).

| Amine Type | General Product |

| Primary Amine (R-NH₂) | 2-bromo-N-alkyloxazole-5-carboxamide |

| Secondary Amine (R₂NH) | 2-bromo-N,N-dialkyloxazole-5-carboxamide |

Ester Exchange (Transesterification): The methyl ester can also be converted to other esters through transesterification. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com Under basic conditions, an alkoxide nucleophile attacks the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to expel methoxide (B1231860) and form the new ester. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is first protonated to enhance its electrophilicity, followed by nucleophilic attack by an alcohol. While specific examples for this compound are not prevalent in the reviewed literature, the general principles of transesterification are well-established and applicable. masterorganicchemistry.com The choice of catalyst and reaction conditions would be crucial to optimize the yield and prevent side reactions.

| Catalyst | General Conditions |

| Acid (e.g., H₂SO₄) | Excess of the new alcohol, often as the solvent |

| Base (e.g., NaOR) | Use of the corresponding alkoxide in its conjugate alcohol |

Reduction Reactions

The ester functionality of this compound can be selectively reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: The reduction of aromatic methyl esters to their corresponding primary alcohols can be effectively achieved using a sodium borohydride-THF-methanol system. researchgate.netias.ac.in This method offers a milder alternative to stronger reducing agents like lithium aluminum hydride (LiAlH₄). While NaBH₄ alone is generally not reactive enough to reduce esters, the addition of methanol to a THF solution of the ester and NaBH₄ facilitates the reduction. ias.ac.inmasterorganicchemistry.comreddit.com This procedure has been shown to be effective for a variety of aromatic esters, suggesting its applicability to this compound to produce (2-bromooxazol-5-yl)methanol. researchgate.netias.ac.in The reaction typically proceeds with good yields (70–92%) over a few hours. researchgate.netias.ac.in

Reduction to Aldehyde: For the partial reduction of the ester to an aldehyde, diisobutylaluminum hydride (DIBAL-H) is the reagent of choice. This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The controlled delivery of a single hydride equivalent from DIBAL-H allows for the isolation of the aldehyde intermediate.

| Reducing Agent | Product | Typical Conditions |

| Sodium Borohydride/Methanol/THF | (2-bromooxazol-5-yl)methanol | Reflux |

| Diisobutylaluminum Hydride (DIBAL-H) | 2-bromooxazole-5-carbaldehyde | Low temperature (e.g., -78 °C) |

Electrophilic Reactions of the Oxazole Ring

The oxazole ring is an electron-deficient aromatic system, which generally makes it less susceptible to electrophilic aromatic substitution compared to electron-rich heterocycles like pyrrole (B145914) or furan. The presence of a bromine atom at the 2-position and an electron-withdrawing carboxylate group at the 5-position further deactivates the ring towards electrophilic attack.

Therefore, forcing conditions or highly reactive electrophiles would likely be required to achieve electrophilic substitution on the oxazole ring of this compound. The most probable site of attack would be the nitrogen atom, leading to an oxazolium salt.

Computational and Experimental Mechanistic Studies of Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the reactivity of oxazole derivatives. A quantum chemical study on a series of substituted oxazoles revealed that the local reactivity descriptors, such as Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack. journal-vniispk.ru For oxazole derivatives, the nitrogen atom is generally a suitable nucleophilic site. The study also indicated that the reactivity of the oxazole ring is influenced by the electronic nature of the substituents, with electron-donating groups increasing the nucleophilicity of the nitrogen atom. journal-vniispk.ru

Another DFT study on an oxazole derivative highlighted that the molecule is highly reactive, as indicated by its HOMO-LUMO energy gap. irjweb.com Such calculations can help in understanding the electronic structure and predicting the chemical behavior of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Diverse Oxazole-Containing Molecular Architectures

The oxazole (B20620) ring is a prominent scaffold found in numerous natural products and synthetic molecules with significant biological activities. nih.gov Methyl 2-bromooxazole-5-carboxylate serves as a key starting material for the construction of a wide variety of oxazole-containing molecular architectures. The bromine atom at the 2-position and the methyl carboxylate group at the 5-position offer orthogonal handles for sequential chemical modifications.

One of the primary strategies for elaborating this core structure is through cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position by reacting the bromo-oxazole with a wide range of boronic acids or esters. This method has been successfully employed to synthesize complex molecules with potential applications in medicinal chemistry. beilstein-journals.org Similarly, other palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig amination reactions, can be utilized to install alkynyl, vinyl, and amino functionalities, respectively, further diversifying the accessible molecular space.

The ester group at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for amide bond formation, esterification, or conversion to other functional groups. This allows for the attachment of various side chains, including amino acids, peptides, or other bioactive moieties, leading to the creation of novel hybrid molecules. nih.govbeilstein-journals.org

Use as a Multipurpose Building Block for Scaffold Diversification

The inherent reactivity of this compound makes it an invaluable multipurpose building block for the diversification of chemical scaffolds. nih.govresearchgate.net Its ability to undergo a variety of chemical transformations in a controlled manner allows for the systematic modification of a core structure, a crucial aspect of modern drug discovery and materials science. whiterose.ac.uk

By strategically combining different reaction sequences, chemists can generate libraries of compounds with diverse substitution patterns around the oxazole core. For example, a Suzuki-Miyaura coupling at the 2-position followed by modification of the ester at the 5-position can lead to a rapid expansion of a compound collection. This approach is instrumental in structure-activity relationship (SAR) studies, where systematic changes in a molecule's structure are correlated with its biological activity.

Furthermore, the oxazole ring itself can participate in various cycloaddition reactions, providing access to more complex fused heterocyclic systems. The strategic placement of substituents through the use of this building block can influence the regioselectivity and stereoselectivity of these reactions, enabling the synthesis of unique and complex molecular frameworks.

Precursor in the Synthesis of Complex Heterocyclic Systems

This compound is a key precursor in the synthesis of more intricate heterocyclic systems. nih.govguidechem.comorgsyn.org The oxazole ring can be viewed as a synthon for other heterocyclic motifs through ring-transformation reactions. For example, treatment with certain nucleophiles can lead to ring-opening and subsequent recyclization to form different five- or six-membered heterocycles. nih.govsciencepublishinggroup.com

This building block is particularly useful in the construction of fused heterocyclic systems, where the oxazole ring is annulated with another ring. This can be achieved through intramolecular cyclization reactions, where functional groups introduced at the 2- and 5-positions react with each other to form a new ring. For instance, a side chain containing a nucleophilic group introduced at the 2-position can cyclize onto an electrophilic center derived from the ester at the 5-position, leading to the formation of a bicyclic system.

The versatility of this precursor extends to its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. frontiersin.org The bifunctional nature of this compound allows it to participate in these reactions in a controlled manner, leading to the efficient assembly of complex heterocyclic structures.

Integration into Polymer and Advanced Material Synthesis

The unique electronic and structural properties of the oxazole ring make it an attractive component for the design of novel polymers and advanced materials. aksci.com this compound can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting material.

The bromo- and ester functionalities allow for the polymerization of this monomer through various techniques. For example, the bromo-substituent can be utilized in transition metal-catalyzed polymerization reactions, such as Suzuki-Miyaura polycondensation, to create conjugated polymers. These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the ester group can be modified post-polymerization to introduce other functional groups, allowing for the fine-tuning of the polymer's properties. For instance, hydrolysis of the ester to a carboxylic acid can increase the polymer's solubility in polar solvents or provide sites for cross-linking. The incorporation of oxazole units derived from this building block can also enhance the thermal stability and mechanical properties of polymers. In the realm of advanced materials, the ability to create well-defined oxazole-containing structures is crucial for the development of new catalysts and functional surfaces. mdpi.com

Role in Medicinal Chemistry and Agrochemical Research

Design and Synthesis of Pharmacologically Relevant Oxazole (B20620) Derivatives

The reactivity of the bromine atom at the 2-position of Methyl 2-bromooxazole-5-carboxylate makes it an ideal handle for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the systematic modification of the oxazole core to explore structure-activity relationships and optimize biological activity.

The oxazole scaffold is a key component in a number of antifungal compounds. The ability to synthesize a diverse library of oxazole derivatives from precursors like this compound is a crucial strategy in the search for novel and more effective antifungal agents. While direct synthesis of antifungal agents from this specific compound is not extensively documented, the general importance of substituted oxazoles in antifungal research is well-recognized. The modification of the oxazole core can lead to compounds that interfere with fungal cell wall synthesis, disrupt cell membrane integrity, or inhibit essential fungal enzymes.

Similarly, the oxazole moiety is present in various antibacterial agents. The development of new antibacterial drugs is a critical area of research due to the rise of antibiotic-resistant bacteria. The synthesis of novel oxazole-containing molecules from starting materials such as this compound offers a pathway to discover compounds with new mechanisms of action or improved efficacy against resistant strains. The versatility of this building block allows for the creation of a wide range of derivatives for screening and optimization.

This compound is an exemplary scaffold for the construction of novel drug candidate libraries. Its trifunctional nature allows for the generation of a large number of diverse molecules from a single starting material. The bromine atom can be replaced through various cross-coupling reactions, the ester can be hydrolyzed to the corresponding carboxylic acid and then coupled with amines to form amides, and the oxazole ring itself can participate in various chemical transformations. This versatility is highly valuable in high-throughput screening campaigns to identify new lead compounds for a wide range of therapeutic targets. mdpi.com

| Reaction Type | Functional Group Targeted | Potential Outcome |

| Suzuki-Miyaura Coupling | Bromine at C2 | Introduction of aryl or heteroaryl groups |

| Ester Hydrolysis | Methyl Carboxylate at C5 | Formation of a carboxylic acid for further derivatization |

| Amide Coupling | Carboxylic Acid (post-hydrolysis) | Creation of a diverse library of amides |

Precursor for Agrochemical Synthesis

The principles that make this compound valuable in medicinal chemistry also apply to the field of agrochemical research. The need for new, effective, and environmentally benign pesticides and herbicides drives the synthesis and screening of novel chemical entities.

Heterocyclic compounds, including oxazoles, are frequently found in the structures of modern pesticides and herbicides. The ability to systematically modify the structure of the oxazole ring using this compound as a starting material allows for the fine-tuning of biological activity against specific pests or weeds while potentially reducing off-target effects.

Beyond direct pesticidal or herbicidal activity, chemical compounds can also be developed to protect crops by enhancing their natural defense mechanisms or by providing resistance to environmental stressors. The diverse chemical space that can be explored starting from this compound provides a rich source of candidate molecules for the development of new crop protection agents. The synthesis of various substituted oxazoles allows for the exploration of their potential to induce systemic acquired resistance or to act as plant growth regulators. mdpi.com

Structure-Activity Relationship (SAR) and Ligand Design Principles (through derivatization studies)

The strategic derivatization of the this compound scaffold is a key approach in medicinal chemistry and agrochemical research to explore and optimize biological activity. The core structure presents two primary sites for chemical modification: the bromine atom at the 2-position and the methyl carboxylate group at the 5-position. These modifications allow for the systematic alteration of the molecule's steric, electronic, and physicochemical properties to understand and enhance its interaction with biological targets.

While specific, comprehensive structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, the principles of ligand design can be inferred from derivatization studies of analogous oxazole-containing compounds. The oxazole ring itself is a valuable scaffold in the development of agrochemicals and pharmaceuticals. researchgate.net

Derivatization of the 2-position, currently occupied by a bromine atom, is a common strategy. The bromine can be replaced by various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The nature of the substituent introduced can significantly impact the molecule's interaction with target proteins. For instance, in related oxazole derivatives, the introduction of specific phenyl groups has been shown to be crucial for certain biological activities.

The following table illustrates potential derivatization strategies for this compound and the general principles guiding these modifications in ligand design.

Table 1: Derivatization Strategies and Ligand Design Principles for this compound

| Position of Derivatization | Type of Modification | Rationale in Ligand Design | Potential Impact on Activity |

| 2-Position (Bromo group) | Suzuki-Miyaura cross-coupling with various boronic acids | Introduction of diverse substituents (aryl, heteroaryl) to explore new binding pockets and interactions. | Alteration of steric bulk and electronic properties to enhance target affinity and selectivity. |

| Sonogashira coupling with terminal alkynes | Introduction of linear, rigid linkers to access different regions of a binding site. | Modification of molecular shape and potential for additional interactions. | |

| Buchwald-Hartwig amination | Introduction of substituted amines to introduce hydrogen bond donors/acceptors. | Improved binding affinity through specific hydrogen bonding interactions. | |

| 5-Position (Carboxylate) | Hydrolysis to carboxylic acid | Creation of a key hydrogen bonding group or a point for further functionalization. | Can act as a key pharmacophore feature or enable salt formation for improved solubility. |

| Amide formation with various amines | Introduction of a range of substituents to probe steric and electronic requirements of the binding site. | Amide bond can act as a hydrogen bond donor/acceptor and the substituent can fill specific pockets. | |

| Reduction to alcohol | Removal of the carbonyl group to assess its importance in binding and to introduce a different functional group. | Can alter the electronic profile and hydrogen bonding capacity of the molecule. |

In agrochemical research, similar principles apply. For instance, in the development of novel fungicides and nematicides based on heterocyclic scaffolds like oxadiazoles, the nature of the substituents on the core ring has been shown to be critical for activity. A study on 1,2,4-oxadiazole-5-carboxylic acid derivatives found that specific amide and ester functionalities led to significant nematicidal activity. nih.gov This highlights the importance of exploring a variety of functional groups at positions analogous to the 5-carboxylate of this compound.

The systematic exploration of these derivatizations allows researchers to build a SAR profile. By correlating the chemical modifications with changes in biological activity, a predictive model can be developed to guide the design of more potent and selective compounds. This iterative process of design, synthesis, and testing is fundamental to modern drug and pesticide discovery.

Theoretical and Computational Studies of Methyl 2 Bromooxazole 5 Carboxylate

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding of heterocyclic compounds like Methyl 2-bromooxazole-5-carboxylate. While specific studies on this exact molecule are not abundant in the provided literature, the electronic characteristics can be inferred from computational studies on related oxazole (B20620) derivatives. researchgate.net

The oxazole ring is a planar system characterized by π-electron delocalization, which contributes to its aromatic character. researchgate.net The presence of two heteroatoms, nitrogen and oxygen, with differing electronegativities, leads to a non-uniform distribution of electron density across the ring. The oxygen atom, being more electronegative, tends to draw electron density, while the nitrogen atom also influences the electronic landscape.

The introduction of substituents at the C2 and C5 positions significantly modulates the electronic properties of the oxazole ring. The bromine atom at the C2 position acts as an electron-withdrawing group through its inductive effect, while the methyl carboxylate group at the C5 position is also electron-withdrawing. These substitutions influence the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. researchgate.net In related oxazole systems, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Oxazoles (Illustrative) This table illustrates how substituents can influence the electronic properties of an oxazole ring, based on general principles observed in related compounds. researchgate.net

| Substituent Position | Substituent Type | Expected Effect on Electron Density | Predicted Impact on HOMO-LUMO Gap |

| C2 | Electron-withdrawing (e.g., -Br) | Decrease | Decrease |

| C5 | Electron-withdrawing (e.g., -COOCH₃) | Decrease | Decrease |

| C5 | Electron-donating (e.g., -CH₃) | Increase | Increase |

Prediction of Reactivity and Regioselectivity in Synthetic Transformations

The electronic structure of this compound, as influenced by its substituents, governs its reactivity and the regioselectivity of its reactions. The bromine atom at the C2 position and the methyl carboxylate at the C5 position make the oxazole ring electron-deficient.

The bromine atom at C2 is a key functional group for various synthetic transformations, particularly cross-coupling reactions. For instance, in Suzuki-Miyaura cross-coupling reactions, the bromo-substituted carbon acts as the electrophilic site for the coupling with an organoboron reagent in the presence of a palladium catalyst. sci-hub.seresearchgate.net The regioselectivity of such reactions is highly controlled, with the substitution occurring specifically at the C2 position where the bromine atom is located. sci-hub.se

The concept of regioselectivity is fundamental in understanding the outcomes of addition reactions to unsaturated systems. masterorganicchemistry.com In the context of the oxazole ring, the electron-withdrawing nature of the substituents will direct nucleophilic attacks to specific positions on the ring. Computational studies on related molecules can predict the most likely sites for such attacks by analyzing the distribution of the LUMO, which indicates the regions most susceptible to receiving electrons. researchgate.net

For example, the lithiation of oxazoles is known to occur regioselectively at the C2 position. sci-hub.se This indicates a higher acidity of the proton at C2, a feature that can be further enhanced by the presence of electron-withdrawing groups. Subsequent reactions with electrophiles would then proceed at this position.

Table 2: Predicted Regioselectivity in Reactions of this compound

| Reaction Type | Reagent | Predicted Site of Reaction | Rationale |

| Nucleophilic Aromatic Substitution | Nucleophile | C2 | The bromine atom is a good leaving group, and the C2 position is activated by the ring heteroatoms. |

| Suzuki-Miyaura Coupling | Organoboron reagent/Pd catalyst | C2 | The C-Br bond is the reactive site for this cross-coupling reaction. sci-hub.se |

| Reduction of ester | Reducing agent (e.g., LiAlH₄) | C5-carboxylate | The ester group can be selectively reduced to an alcohol. |

Conformation Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it might interact with other molecules. The primary source of conformational flexibility in this molecule arises from the rotation of the methyl carboxylate group relative to the oxazole ring.

Studies on structurally similar molecules, such as Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, have utilized a combination of spectroscopic techniques and DFT calculations to identify stable conformers. nih.gov For this compound, it is expected that different orientations of the ester group (s-cis and s-trans) would lead to distinct conformers with different energy levels. The s-cis and s-trans conformers refer to the relative orientation of the carbonyl group of the ester and the C5-C(carboxylate) bond.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. mdpi.combenthamdirect.com These simulations can reveal the stability of different conformers over time and the energy barriers for interconversion between them. Such information is valuable for predicting the most likely conformation the molecule will adopt, which can influence its reactivity and biological activity if it were to be used in drug design. jcchems.comnih.govmdpi.com

Table 3: Potential Conformers of this compound Based on studies of similar compounds, the following conformers could be considered. nih.gov

| Conformer | Dihedral Angle (O=C-O-CH₃) | Expected Relative Energy |

| s-cis | ~0° | Lower |

| s-trans | ~180° | Higher |

Note: The relative energies are predictions based on analogies with other ester-substituted heterocycles.

Spectroscopic Data Interpretation and Prediction (NMR, MS, IR, etc., as analytical support for research)

Spectroscopic techniques are essential for the characterization of this compound. While a full experimental spectrum is not available in the provided results, computational methods can be used to predict spectroscopic data, which can then be compared with experimental data for structural verification. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton on the oxazole ring at the C4 position would appear as a singlet in a specific chemical shift range characteristic of oxazole protons. The methyl protons of the ester group would also appear as a singlet, typically in the range of 3.5-4.0 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the loss of the methoxy (B1213986) group or the bromine atom would result in characteristic fragment ions. Predicted collision cross-section values for the parent ion and its adducts can be calculated to aid in identification. uni.lu

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C-O stretching vibrations. The vibrations of the oxazole ring would also give rise to a series of characteristic bands. nih.gov

Table 4: Predicted Spectroscopic Data for this compound This table provides an estimation of the key spectroscopic signals based on data for similar compounds. nih.govmdpi.commdpi.comsigmaaldrich.com

| Spectroscopy | Feature | Predicted Value/Range |

| ¹H NMR | Chemical Shift (C4-H) | 7.5 - 8.5 ppm (singlet) |

| Chemical Shift (-OCH₃) | 3.8 - 4.2 ppm (singlet) | |

| ¹³C NMR | Chemical Shift (C=O) | 160 - 165 ppm |

| Chemical Shift (C2) | 140 - 150 ppm | |

| Chemical Shift (C5) | 125 - 135 ppm | |

| Chemical Shift (C4) | 115 - 125 ppm | |

| Chemical Shift (-OCH₃) | 50 - 55 ppm | |

| IR | C=O Stretch | 1720 - 1740 cm⁻¹ |

| C-O Stretch | 1200 - 1300 cm⁻¹ | |

| MS | [M+H]⁺ | m/z ~206/208 (due to Br isotopes) |

Note: These are predicted values and may vary in an actual experimental setting.

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches in Oxazole (B20620) Synthesis

The chemical industry's shift towards sustainability has profound implications for the synthesis of oxazole derivatives. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, which directly addresses the shortcomings of many classical oxazole synthesis methods that often rely on harsh reagents and produce significant waste. ijpsonline.commdpi.com

Key green synthetic strategies are increasingly being applied to oxazole synthesis. ijpsonline.com These include the use of microwave irradiation, ultrasound-assisted reactions, and the development of novel catalytic systems that operate under milder conditions. ijpsonline.comijpsonline.com An important development is the use of electrochemical methods, such as the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids, which avoids transition metals and toxic oxidants. rsc.org These modern methods not only reduce the environmental impact but also frequently lead to higher yields, greater purity, and reduced energy consumption compared to conventional approaches like the Robinson-Gabriel, Fischer, or van Leusen syntheses. ijpsonline.comijpsonline.com

The table below compares conventional and green approaches for oxazole synthesis, highlighting the advantages of sustainable methods.

| Feature | Conventional Synthesis Methods | Green Synthesis Approaches |

| Reagents | Often use stoichiometric, hazardous reagents (e.g., PCl₅, POCl₃, H₂SO₄). ijpsonline.com | Emphasize catalytic systems, safer solvents (e.g., ionic liquids, deep-eutectic solvents), and abundant starting materials. ijpsonline.comrsc.org |

| Energy Source | Typically reliant on conventional heating, which can be energy-intensive. | Utilizes alternative energy sources like microwaves and ultrasound for efficient energy transfer and shorter reaction times. mdpi.comresearchgate.net |

| Solvents | Often requires toxic and volatile organic solvents. | Promotes the use of greener solvents or solvent-free conditions. researchgate.net |

| Byproducts | Can generate significant amounts of hazardous waste. | Designed to maximize atom economy and minimize the formation of toxic byproducts. mdpi.com |

| Efficiency | Yields can be variable, sometimes requiring harsh conditions to improve. ijpsonline.com | Often results in higher reaction performance, increased yields, and greater product purity. ijpsonline.com |

Future research will likely focus on adapting these green principles specifically for the synthesis of bromo-oxazole esters, potentially using precursors like α-bromoketones or α-hydroxyketones in cleaner, more efficient catalytic cycles. ijpsonline.com

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the integration of automated synthesis and high-throughput screening. nih.gov Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of heterocyclic compounds like oxazoles. durham.ac.uk

Fully automated continuous flow reactors have been developed for the synthesis of 4,5-disubstituted oxazoles, enabling rapid production with high purity and yield. durham.ac.ukacs.org These systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, and can incorporate columns of solid-supported reagents and scavengers to streamline the process and facilitate purification. durham.ac.uk This technology provides a platform for the on-demand synthesis of compound libraries, moving away from large, random collections to smaller, more focused arrays for targeted screening. durham.ac.uk

Platforms such as SWIFT (Synthesis With Integrated-Flow Technology) combine automated flow synthesis directly with purification and analysis, accelerating the generation of validated small-molecule libraries for biological testing. researchgate.net

Advantages of Automated Flow Synthesis for Oxazole Derivatives:

| Advantage | Description |

| Speed & Efficiency | Enables rapid reaction optimization and the production of compound libraries much faster than traditional batch methods. researchgate.net |

| Scalability | Multipurpose mesofluidic reactors can produce material on a gram scale, facilitating progression from discovery to development. durham.ac.ukacs.org |

| Safety | Allows for the safe handling of hazardous reagents and intermediates within a closed system. researchgate.net |

| Purity & Yield | Precise control over reaction conditions and integrated purification steps often lead to higher purity and improved isolated yields. durham.ac.uk |

| Flexibility | Modular reactor configurations allow for easy adaptation to different reaction types and multistep syntheses. durham.ac.ukacs.org |

Applying these automated platforms to Methyl 2-bromooxazole-5-carboxylate would enable the rapid generation of diverse derivatives by leveraging the reactivity of the bromo- and ester- functionalities for subsequent cross-coupling and functionalization reactions.

Exploration of Novel Bio-conjugation and Chemical Biology Applications

Chemical biology utilizes chemical tools to study and manipulate biological systems. chemscene.com The oxazole ring is a valuable scaffold in this field due to its presence in many biologically active molecules and its ability to participate in non-covalent interactions with enzymes and receptors. nih.govnih.gov

This compound is an ideal starting point for creating chemical probes for bio-conjugation. The bromine atom at the 2-position and the methyl ester at the 5-position serve as versatile chemical handles. The bromine atom is particularly well-suited for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing the oxazole core to be linked to other molecules. acs.org This functionality enables the attachment of the oxazole to:

Biomolecules: Proteins, peptides, or nucleic acids to study their function, localization, or interactions.

Reporter Tags: Fluorophores, biotin, or other labels for visualization and detection in biological assays.

Affinity Matrices: Solid supports for use in affinity chromatography to isolate and identify binding partners.

The development of novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors highlights how the oxazole scaffold can be elaborated to target specific biological processes. acs.org By using this compound as a core, researchers can design and synthesize new molecular probes to investigate a wide range of biological questions, contributing to new drug discovery and a deeper understanding of life processes. chemscene.com

Development of Sensing and Diagnostic Tools Based on Oxazole Scaffolds

Chemosensors are molecules designed to produce a detectable signal, such as a change in color or fluorescence, upon binding to a specific analyte. sci-hub.seresearchgate.net Heterocyclic compounds, including oxazoles and related azoles, are excellent platforms for the design of such sensors due to their inherent electronic properties and ability to act as ligands for metal ions and other analytes. nanobioletters.commdpi.com

Benzoxazole-based macrocycles have been successfully developed as selective fluorescent chemosensors for metal ions like Zn²⁺ and Cd²⁺. mdpi.com These sensors often work via mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of the target analyte modulates the fluorescence output of the molecule. mdpi.com Similarly, triazole-based sensors have shown great promise in detecting a wide array of cations, anions, and organic molecules. sci-hub.senanobioletters.com

The scaffold of this compound can be systematically modified to create novel sensors. The ester and bromo- groups can be functionalized to introduce:

A binding unit (receptor): A molecular fragment designed to selectively bind the target analyte.

A signaling unit (fluorophore): An emissive group whose optical properties are altered by the binding event.

A linker: To spatially connect the binding and signaling units.

These modifications could lead to the development of new diagnostic tools for applications in environmental monitoring, medical diagnostics, and industrial process control. nanobioletters.commdpi.com The versatility of the oxazole core allows for fine-tuning of the sensor's selectivity and sensitivity for a desired target.

常见问题

Q. What are the primary synthetic routes for preparing Methyl 2-bromooxazole-5-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via bromination of methyl oxazole-5-carboxylate derivatives using agents like N-bromosuccinimide (NBS) in dichloromethane (DCM) under reflux . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of substrate to brominating agent) and reaction time (12–24 hours) to minimize side products. Solvent polarity and temperature are critical for regioselectivity, as polar aprotic solvents like DMF enhance bromine activation .

Q. Which nucleophilic substitution reactions are most effective for modifying the bromine substituent in this compound?

The bromine atom undergoes substitution with nucleophiles such as amines (e.g., primary amines), thiols, or azides. Reactions are typically conducted in DMF or acetonitrile at 60–80°C, catalyzed by bases like triethylamine to deprotonate nucleophiles . For example, sodium azide yields 2-azido derivatives, which are precursors for click chemistry applications .

Q. How is this compound characterized post-synthesis, and what analytical techniques are prioritized?

Characterization includes:

- NMR spectroscopy : , , and NMR to confirm substitution patterns and purity.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography : For definitive structural elucidation when single crystals are obtainable .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?

Discrepancies in reactivity (e.g., slower substitution rates compared to chloro or iodo analogs) arise from steric and electronic effects. Computational studies (DFT) predict activation barriers, while Hammett plots correlate substituent effects with reaction rates. For example, electron-withdrawing groups on the oxazole ring enhance bromine’s leaving capacity .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to this compound for complex molecule synthesis?

The bromine atom participates in palladium-catalyzed couplings. A representative protocol:

- Catalyst : Pd(PPh) (5 mol%)

- Base : KCO (2 equiv)

- Conditions : Reflux in THF/HO (3:1) for 12 hours. This method generates biaryl oxazoles, useful in medicinal chemistry for kinase inhibitor development .

Q. What methodologies assess the biological activity of this compound derivatives, and how are false positives mitigated?

- Enzyme assays : Measure IC values against targets like cytochrome P450 isoforms. Use recombinant enzymes and controls (e.g., ketoconazole for CYP3A4 inhibition) .

- Cell-based assays : Anticancer activity is evaluated via MTT assays, with cytotoxicity validated through counter-screens (e.g., HEK293 normal cells) .

- False positives : Include detergent controls (e.g., Triton X-100) to rule out membrane disruption artifacts.

Q. How do steric and electronic factors influence the stability of this compound under varying storage conditions?

Stability studies show:

- Temperature : Decomposition occurs above 40°C; store at –20°C under inert gas.

- Light sensitivity : UV irradiation accelerates bromine loss; use amber vials.

- Moisture : Hydrolysis of the ester group is minimized in anhydrous DMSO or DMF .

Comparative Analysis of Structural Analogs

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| Methyl 2-chlorothiazole-5-carboxylate | Chlorine substituent; lower leaving-group ability | Slower nucleophilic substitution vs. bromo |

| Ethyl 2-bromooxazole-5-carboxylate | Ethyl ester; increased lipophilicity | Enhanced membrane permeability in cell assays |

| Methyl 2-bromo-4-methyloxazole-5-carboxylate | Methyl group at C4; steric hindrance | Reduced coupling reaction yields |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。